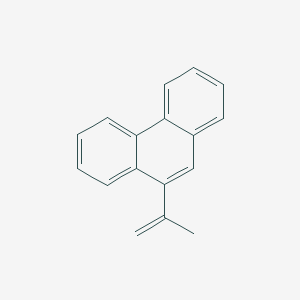

Phenanthrene, 9-(1-methylethenyl)-

Beschreibung

Phenanthrene, 9-(1-methylethenyl)- (IUPAC name: 9-isopropenylphenanthrene) is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone with a methylethenyl (isopropenyl) substituent at the 9th position. Its molecular formula is C₁₇H₁₄, with a molecular weight of 218.30 g/mol. The compound’s structure combines the aromatic stability of phenanthrene with the reactivity of an alkenyl group, making it a subject of interest in organic synthesis and materials science.

Eigenschaften

CAS-Nummer |

58873-44-2 |

|---|---|

Molekularformel |

C17H14 |

Molekulargewicht |

218.29 g/mol |

IUPAC-Name |

9-prop-1-en-2-ylphenanthrene |

InChI |

InChI=1S/C17H14/c1-12(2)17-11-13-7-3-4-8-14(13)15-9-5-6-10-16(15)17/h3-11H,1H2,2H3 |

InChI-Schlüssel |

NBZLIOJICPSGRQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Route 2: 9-Acetylphenanthrene and Iodomethyl Magnesium

An alternative pathway employs 9-acetylphenanthrene as the starting material. Treatment with iodomethyl magnesium in tetrahydrofuran (THF) at 0°C facilitates nucleophilic addition to the ketone group, producing the same tertiary alcohol product. This method circumvents the need for brominated precursors, potentially simplifying purification steps. Comparative studies suggest both routes are viable, with selection dependent on precursor availability and reaction-scale requirements.

Acid-Catalyzed Dehydration to 9-Isopropenylphenanthrene

The critical transformation of 9-phenanthryl propanol to the target alkene is achieved through acid-catalyzed dehydration. This step eliminates a water molecule, converting the tertiary alcohol into the isopropenyl moiety.

Reaction Conditions and Mechanism

Dehydration is typically conducted using a sulfuric acid/potassium hydrogen sulfate (H₂SO₄/KHSO₄) catalyst system under reduced pressure (0.1 torr). The mechanism proceeds via protonation of the hydroxyl group, followed by carbocation formation at the tertiary carbon. Subsequent β-hydrogen elimination generates the isopropenyl group, with the reaction mixture distilled under vacuum to drive equilibrium toward alkene formation. This method achieves a yield of 75%, with the product isolated as crystalline solids after trituration with heptane.

Optimization Parameters

Key factors influencing dehydration efficiency include:

- Catalyst Concentration : Stoichiometric excess of H₂SO₄ ensures complete protonation of the alcohol.

- Temperature Control : Distillation at 50–60°C prevents thermal degradation of the phenanthrene core.

- Vacuum Application : Reduced pressure facilitates rapid water removal, minimizing side reactions.

Alternative Synthetic Approaches and Catalytic Innovations

While Grignard-dehydration remains the most documented route, emerging methodologies suggest broader synthetic possibilities for functionalized phenanthrenes.

Limitations and Challenges

Steric hindrance at the 9-position complicates direct functionalization via Friedel-Crafts or electrophilic aromatic substitution. Quantum mechanical calculations indicate significant energy barriers for carbocation stabilization in this bay region, necessitating indirect routes like the Grignard-dehydration sequence.

Analyse Chemischer Reaktionen

Phenanthrene, 9-(1-methylethenyl)- undergoes various chemical reactions, primarily at the 9 and 10 positions due to the olefinic character of the double bond.

-

Oxidation

-

Reduction

-

Halogenation

-

Sulfonation

-

Nitration

-

Acylation

-

Ozonolysis

Wissenschaftliche Forschungsanwendungen

Phenanthrene, 9-(1-methylethenyl)- has various applications in scientific research:

-

Chemistry

-

Biology

-

Medicine

-

Industry

Wirkmechanismus

Phenanthrene, 9-(1-methylethenyl)- exerts its effects primarily through interactions with biological membranes. It disrupts membrane integrity and causes loss of membrane potential, leading to cell death. This mechanism is particularly effective against bacterial cells, making it a potential candidate for antibacterial applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 9th position of phenanthrene is a common site for functionalization. Key comparisons with other 9-substituted phenanthrenes include:

Spectroscopic and Electronic Properties

- Absorption Maxima: 9-[(E)-2-phenylethenyl]phenanthrene derivatives (e.g., FEN-SCH₃, FEN-CN) exhibit absorption up to 420 nm due to conjugated π-systems, whereas anthracene analogs (e.g., ANT-SCH₃) absorb up to 460 nm . The methylethenyl group in 9-(1-methylethenyl)phenanthrene likely causes a hypochromic shift compared to anthracene derivatives but less pronounced than phenyl-substituted analogs.

Molar Extinction Coefficients :

Data Tables

Table 1: Absorption Properties of Selected Phenanthrene and Anthracene Derivatives

| Compound | λₘₐₓ (nm) | ε (dm³mol⁻¹cm⁻¹) | Reference |

|---|---|---|---|

| ANT-SCH₃ | 460 | 17,527 (389 nm) | |

| FEN-SCH₃ | 420 | 8,450 (380 nm) | |

| 9-methylphenanthrene | 300–340 | Not reported |

Table 2: Biodegradation Resistance of Methylphenanthrenes

| Compound | Degradation Resistance (Rank) | Reference |

|---|---|---|

| 9-methylphenanthrene | 1 (most resistant) | |

| 1-methylphenanthrene | 4 (least resistant) |

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.